PDE10A Potency Differential: PF8 (0.42 nM) vs. Compound 2/PF6 (11.5 nM) — A 27-Fold Gain from Pyridin-4-ylmethyl to Pyridin-4-yl Substitution
PF8 (compound 3) demonstrates a 27.4-fold improvement in PDE10A inhibitory potency compared to its direct predecessor compound 2 (PF6), achieved by replacing the pyridin-4-ylmethyl group with a pyridin-4-yl group directly attached to the pyrazole ring [1][2]. This structural change allows deeper penetration into an additional binding pocket behind the conserved glutamine and enables a hydrogen bond to a structural water molecule (2.6 Å), explaining the potency gain [1].
| Evidence Dimension | PDE10A enzyme inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 0.42 nM |
| Comparator Or Baseline | Compound 2 (PF6; 2-({4-[4-(pyridin-4-ylmethyl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline; DB08384): 11.5 nM |
| Quantified Difference | 27.4-fold improvement in potency |
| Conditions | PDE10A catalytic domain enzyme inhibition assay; scintillation proximity assay (SPA); pH 7.5; substrate [3H]cAMP |
Why This Matters
For assay development requiring a PDE10A inhibitor with sub-nanomolar potency but without the N-methyl modification present in clinical candidates, PF8 provides a potency window that is unattainable with the earlier pyridylmethyl analog (compound 2).
- [1] Verhoest PR, Chapin DS, Corman M, et al. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. J Med Chem. 2009;52(16):5188-5196. doi:10.1021/jm900521k View Source
- [2] BindingDB. BDBM31590 (pyrazole, 2) — IC50: 11.5 nM for PDE10A. Accessed from bindingdb.org. View Source
